molecular formula C12H18N4O B11734212 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734212
M. Wt: 234.30 g/mol
InChI Key: AHKYHDXEFLOXMH-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine and cyclopropyl isocyanate with a suitable pyrazole precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-4-carboxamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentyl and cyclopropyl groups contribute to its stability and interaction with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

3-amino-1-cyclopentyl-N-cyclopropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H18N4O/c13-11-10(12(17)14-8-5-6-8)7-16(15-11)9-3-1-2-4-9/h7-9H,1-6H2,(H2,13,15)(H,14,17)

InChI Key

AHKYHDXEFLOXMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)C(=O)NC3CC3

Origin of Product

United States

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